molecular formula C13H17NO6S B5514003 Methyl 4-methoxy-3-(morpholinosulfonyl)benzoate

Methyl 4-methoxy-3-(morpholinosulfonyl)benzoate

Cat. No.: B5514003
M. Wt: 315.34 g/mol
InChI Key: XKINLGZEIVOYBV-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-(morpholinosulfonyl)benzoate is a useful research compound. Its molecular formula is C13H17NO6S and its molecular weight is 315.34 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate is 315.07765844 g/mol and the complexity rating of the compound is 454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Physicochemical Properties

  • A study detailed the synthesis of a series of morpholinium ionic liquids, highlighting their moderate to low toxicity, physicochemical properties, and potential as new biomass solvents. These compounds, including those similar to "methyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate," show promise in green chemistry applications due to their environmental compatibility and efficacy in dissolving cellulose (Pernak et al., 2011).

Biological Applications

  • In the field of medicinal chemistry, compounds structurally related to "methyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate" have been investigated for their potential as therapeutic agents. For example, indazole arylsulfonamides, which share a similar sulfonamide motif, were synthesized and evaluated as antagonists for the CC-chemokine receptor 4 (CCR4), showing significant bioactivity. These findings highlight the potential of such compounds in drug development and therapeutic applications (Procopiou et al., 2013).

Enzyme Inhibition Studies

  • Sulfonamide derivatives, akin to "methyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate," have been synthesized and studied for their inhibitory effects on enzymes such as acetylcholinesterase. These studies are crucial for understanding the therapeutic potential of these compounds in treating diseases like Alzheimer's (Abbasi et al., 2018).

Antimicrobial Activities

  • Research has also explored the antimicrobial properties of triazole derivatives, which, like "methyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate," contain heterocyclic and sulfonamide functionalities. These compounds have shown good to moderate activities against various microorganisms, suggesting their potential use in developing new antimicrobial agents (Bektaş et al., 2010).

Photopolymerization Studies

  • The potential of compounds structurally similar to "methyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate" in photopolymerization processes has also been investigated. These studies are significant for the development of new materials and coatings with advanced properties, contributing to fields such as materials science and engineering (Guillaneuf et al., 2010).

Properties

IUPAC Name

methyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S/c1-18-11-4-3-10(13(15)19-2)9-12(11)21(16,17)14-5-7-20-8-6-14/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKINLGZEIVOYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of methyl 3-(chlorosulfonyl)-4-methoxybenzoate 40 (1.002 g, 3.8 mmol) in CH2Cl2 (20 mL) at 0° C. was added pyridine (0.46 mL, 6 mmol) and morpholine (0.395 mL, 5 mmol). The reaction mixture was warmed to room temperature, stirred for 30 min, and diluted with EtOAc. The organic phase was washed with NaHCO3 (1×), brine (1×), dried over MgSO4, filtered, and concentrated in vacuo. Purification by flash column chromatography on silica gel (eluted with 0% to 20% EtOAc in CH2Cl2) gave methyl 4-methoxy-3-(morpholinosulfonyl)benzoate 41 (0.970 g, 81% yield) as a white solid. Mass spectrum: calculated for C13H17NO6S 315.1. found 316.1 (M++1).
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